4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
Description
Chemical Structure and Properties
The compound 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole (CAS: 942070-88-4) is a 1,2,3-triazole derivative featuring a bromine atom at position 4, a methyl group at position 1, and a pinacol boronate ester at position 5. Its molecular formula is C₁₀H₁₆BBrN₂O₂, with a molecular weight of 286.96 g/mol . The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis .
Synthesis and Applications
The compound is synthesized via halogen-lithium exchange followed by reaction with pinacol boronate esters, as described in protocols for analogous thiazole derivatives . It is commercially available as a high-purity reagent (≥95%) and is widely used in pharmaceutical and materials science research for constructing complex heterocyclic frameworks .
Properties
IUPAC Name |
4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BBrN3O2/c1-8(2)9(3,4)16-10(15-8)6-7(11)12-13-14(6)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJUUNKCBXTWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BBrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.
Introduction of the Bromine Atom: Bromination of the triazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Boron Moiety: The boron-containing group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron moiety participates in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted triazoles.
Coupling Products: Biaryl or vinyl-aryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole have been studied for their effectiveness against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .
Anticancer Properties
Triazole compounds are also being explored for their anticancer potential. The incorporation of boron into triazole structures has been shown to enhance their bioactivity against cancer cell lines. For example, derivatives of triazoles have been tested for efficacy against various cancer types including breast and lung cancers . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Drug Design and Synthesis
The synthesis of this compound can be achieved through various methods including the reaction of bromo-substituted pyrazoles with boronic acid derivatives . This synthetic route is significant in drug design as it allows for the modification of the compound to enhance pharmacokinetic properties.
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. It can act as a cross-linking agent in the formation of polymers with enhanced thermal stability and mechanical properties. The presence of boron in its structure contributes to improved adhesion and durability in polymer composites .
Nanotechnology
In nanotechnology applications, compounds like this compound can be utilized in the development of nanomaterials for drug delivery systems. The boron-containing moiety may facilitate targeted delivery and release of therapeutic agents at specific sites within the body .
Pesticide Development
The compound's structural characteristics lend it potential utility in developing new pesticides or herbicides. Triazoles are known for their fungicidal properties; thus derivatives like this compound may provide a basis for creating effective agricultural chemicals that combat fungal pathogens affecting crops .
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole involves its interaction with specific molecular targets. The bromine and boron moieties can participate in various chemical interactions, including:
Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.
Cross-Coupling: The boron moiety enables Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Biological Interactions: Potential interactions with biological molecules, such as enzymes or receptors, leading to bioactivity.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compounds with halogen substituents (Cl, Br, I) at position 4 of triazole or related heterocycles exhibit distinct electronic and steric effects. For example:
- 4-Chloro-1-methyl-5-(pinacol boronate)triazole : Replacing bromine with chlorine reduces molecular weight (265.46 g/mol) and alters reactivity in cross-coupling due to weaker C-Cl bond dissociation energy .
Key Data:
| Compound | Molecular Weight (g/mol) | Halogen | Reactivity in Suzuki Coupling |
|---|---|---|---|
| 4-Bromo derivative (target) | 286.96 | Br | Moderate reactivity |
| 4-Chloro analog | 265.46 | Cl | Lower reactivity |
| 4-Iodo analog | 333.97 | I | Higher steric hindrance |
Structural Insight : Isostructural bromo and chloro thiazole derivatives (e.g., compounds 4 and 5 in ) show nearly identical crystal packing but differ in halogen-based intermolecular interactions, influencing their solubility and bioavailability .
Boronate-Containing Heterocycles
The pinacol boronate group is critical for cross-coupling efficiency. Comparisons with other boronate esters include:
- 2-Phenyl-4-(pinacol boronate)thiazole : A thiazole-based analog synthesized via similar Li/Br exchange methods. Its reactivity in Suzuki coupling is comparable, but the thiazole core offers distinct electronic properties for catalysis .
- Thiophene boronic acids (e.g., 3-Bromo-5-methylthiophene-2-boronic acid): These compounds are smaller and more electron-rich, enabling faster coupling rates but lower thermal stability .
Key Data:
| Compound | Heterocycle | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Target triazole derivative | Triazole | 286.96 | Pharmaceutical intermediates |
| Thiazole boronate | Thiazole | 273.18 | Materials science |
| Thiophene boronic acid | Thiophene | 229.11 | Organic electronics |
Reactivity Note: The triazole core in the target compound provides a balance of stability and reactivity, making it preferable for multi-step syntheses compared to more labile thiophene derivatives .
Triazole Derivatives with Functional Groups
Methyl-Substituted Triazoles :
- 1-Methyl-4-nitro-1H-triazole : Lacks the boronate group but shares the methyl substituent. The nitro group enhances electrophilicity, limiting use in metal-catalyzed reactions .
Key Data:
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Target triazole derivative | Br, Bpin, Me | 286.96 | Cross-coupling |
| 1-Methyl-4-nitro-triazole | NO₂, Me | 128.08 | Explosives research |
| Bromomethyl dihydrothiazole | Br, pyrazole | 360.26 | Antimicrobial screening |
Biological Activity
4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole (CAS No. 942070-88-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 286.96 g/mol. The compound features a bromine atom and a boron-containing dioxaborolane moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H16BBrN2O2 |
| Molecular Weight | 286.96 g/mol |
| CAS Number | 942070-88-4 |
| Purity | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, derivatives have shown IC50 values ranging from to against breast cancer cell lines like MDA-MB-231 .
- Mechanisms of Action : The mechanism often involves the induction of apoptosis through caspase activation. In studies involving related compounds, significant increases in caspase-3 activation were noted, indicating a potential pathway for inducing programmed cell death .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties:
- Inhibition of Bacterial Growth : Similar compounds have been evaluated against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. Reports indicate minimum inhibitory concentration (MIC) values ranging from , showcasing promising antibacterial activity .
Other Biological Activities
The compound's potential extends beyond anticancer and antimicrobial effects:
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in preclinical models by inhibiting key inflammatory pathways.
- Neuroprotective Effects : Research on related triazole compounds suggests neuroprotective activities that warrant further investigation.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several derivatives similar to this compound on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Caspase activation |
| Compound B | HL-60 | 0.56 | Tubulin polymerization |
| Compound C | U937 | 0.87 | Apoptosis induction |
Study 2: Antimicrobial Activity Assessment
The antimicrobial efficacy was tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 6 |
| Compound E | Mycobacterium abscessus | 8 |
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-1-methyl-5-(tetramethyl-dioxaborolan-2-yl)triazole, and how is the product characterized?
The synthesis typically involves sequential functionalization of the triazole core. A bromination step introduces the bromine substituent, followed by a borylation reaction (e.g., Miyaura borylation) to install the boronate ester. Key intermediates can be purified via column chromatography, and the final product is characterized using:
Q. How is the boronate ester moiety utilized in cross-coupling reactions, and what catalysts are effective?
The boronate ester participates in Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides. Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos) are commonly used. Reaction conditions (temperature, solvent, base) are optimized to prevent protodeboronation and ensure high yields .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 11B NMR detects the boronate ester (δ ~30 ppm) and rules out hydrolysis .
- X-ray crystallography (via programs like SHELXL or OLEX2 ) resolves the triazole ring geometry and boron coordination environment .
- Heteronuclear 2D NMR (HSQC, HMBC) assigns connectivity between the triazole and boronate groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in nucleophilic aromatic substitution (SNAr)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the brominated triazole. Fukui indices identify reactive sites, while transition-state analysis predicts activation barriers for SNAr with amines or thiols .
Q. How to resolve contradictions in Suzuki coupling yields when using this compound as a boronate donor?
Low yields may stem from:
Q. What strategies stabilize the boronate ester during long-term storage or under acidic/basic conditions?
Q. How does the triazole ring’s electronic profile influence its reactivity in metal-catalyzed reactions?
The electron-deficient triazole enhances oxidative addition with Pd(0) in cross-couplings. Hammett substituent constants (σ) quantify the bromine’s electron-withdrawing effect, which can be correlated with reaction rates using linear free-energy relationships (LFER) .
Q. What crystallographic challenges arise when resolving the boron coordination geometry?
Boron’s low electron density complicates X-ray data collection. Solutions include:
- High-resolution synchrotron data (λ < 1 Å) to improve signal-to-noise ratios .
- Rigid-body refinement in SHELXL to model disorder in the dioxaborolan ring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
